![molecular formula C20H28N2O2 B13835563 (4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole]](/img/structure/B13835563.png)
(4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,4’R)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole] is a complex organic compound characterized by its unique structure, which includes two oxazole rings connected by a phenylene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole] typically involves the reaction of appropriate oxazole precursors with a phenylene linker. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
(4R,4’R)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole] can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
科学的研究の応用
(4R,4’R)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole] has several scientific research applications, including:
作用機序
The mechanism of action of (4R,4’R)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole] involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context .
類似化合物との比較
Similar Compounds
Tetraethyl 4,4’-(1,3-phenylene)bis(1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate): Similar in structure but with pyridine rings instead of oxazole rings.
4,7-Methanoisobenzofuran-1,3-dione, 5,5’-(1,4-phenylene)bis[hexahydro-]: Another compound with a phenylene linker but different ring structures.
Uniqueness
(4R,4’R)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole] is unique due to its specific oxazole ring structure and the presence of the phenylene linker, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .
特性
分子式 |
C20H28N2O2 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
4-(2-methylpropyl)-2-[3-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H28N2O2/c1-13(2)8-17-11-23-19(21-17)15-6-5-7-16(10-15)20-22-18(12-24-20)9-14(3)4/h5-7,10,13-14,17-18H,8-9,11-12H2,1-4H3 |
InChIキー |
HDXFTNWCUVUHOS-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


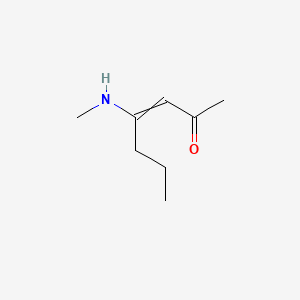
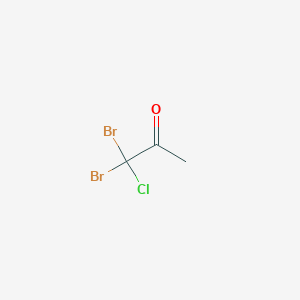
![5,5a,7,8-Tetrahydro-4H-[1,2,3]oxadiazolo[4,5-e]indole-6,8a-diol 2-oxide](/img/structure/B13835488.png)


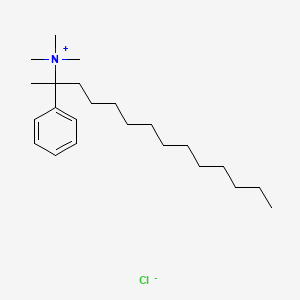
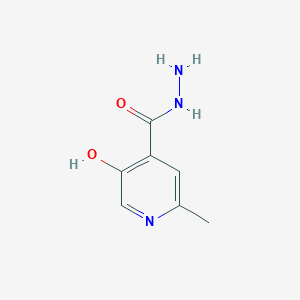
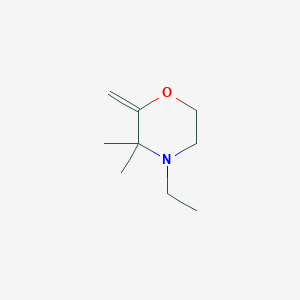
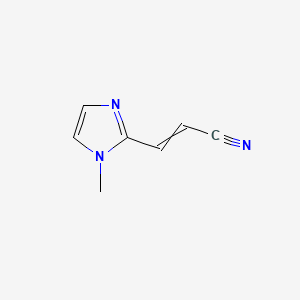

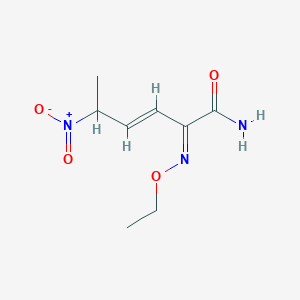
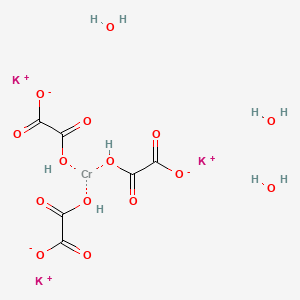
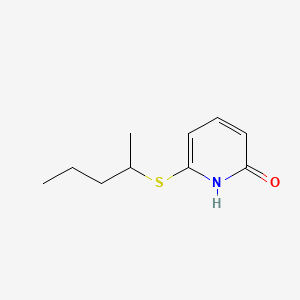
![4-[16,26-bis(4-carboxyphenyl)-7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoic acid](/img/structure/B13835570.png)
